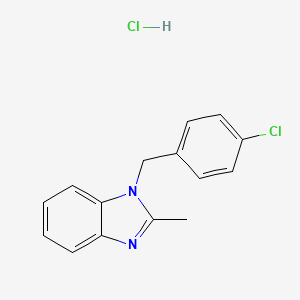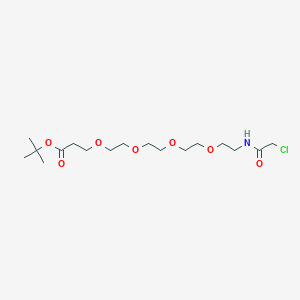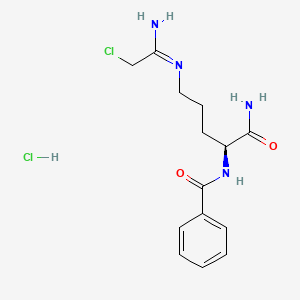
Cl-Amidinhydrochlorid
Übersicht
Beschreibung
Cl-Amidinhydrochlorid ist ein potenter und oral aktiver Inhibitor von Peptidylarginindeiminasen (PADs), einer Gruppe calciumabhängiger Enzyme, die wichtige Rollen bei verschiedenen Pathologien spielen, darunter Autoimmunerkrankungen, neurodegenerative Erkrankungen und Krebs . Die Verbindung ist bekannt für ihre Fähigkeit, Apoptose in Krebszellen zu induzieren und die Expression von microRNA-16 zu regulieren, was zu einem Zellzyklusarrest führt .
Wissenschaftliche Forschungsanwendungen
Cl-Amidinhydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Für sein Potenzial bei der Behandlung von Autoimmunerkrankungen, neurodegenerativen Erkrankungen und Krebs untersucht.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es PAD-Enzyme irreversibel durch kovalente Modifikation des aktiven Zysteins im aktiven Zentrum hemmt Die Verbindung induziert auch die Expression von microRNA-16, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt . Zusätzlich wurde gezeigt, dass this compound oxidativen Stress und DNA-Schäden unterdrückt, was zu seinen entzündungshemmenden und krebshemmenden Eigenschaften beiträgt .
Ähnliche Verbindungen:
D-Cl-Amidinhydrochlorid: Ein Stereoisomer von this compound mit ähnlichen hemmenden Wirkungen auf PAD-Enzyme.
Cl-Amidin TFA: Eine Trifluoressigsäure-Salzform von Cl-Amidin mit vergleichbarer biologischer Aktivität.
Einzigartigkeit: This compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für PAD-Enzyme sowie seiner Fähigkeit, Apoptose zu induzieren und die Genexpression über microRNA-16 zu regulieren . Seine Einkapselung in Poly(3-Hydroxybutyrat)-Mikrokugeln zur kontrollierten Freisetzung erhöht sein therapeutisches Potenzial weiter .
Safety and Hazards
Wirkmechanismus
Target of Action
Cl-amidine hydrochloride is an orally active inhibitor of peptidylarginine deiminases (PADs), specifically PAD1, PAD3, and PAD4 . These enzymes are calcium-dependent and play critical roles in various pathologies, including autoimmune and neurodegenerative diseases, as well as cancer .
Mode of Action
Cl-amidine hydrochloride interacts with its targets (PAD1, PAD3, and PAD4) by irreversibly inhibiting them . It does this by covalent modification of Cys645 at the active site of the PAD enzyme . The IC50 values for PAD1, PAD3, and PAD4 are 0.8 μM, 6.2 μM, and 5.9 μM respectively .
Biochemical Pathways
The inhibition of PADs by Cl-amidine hydrochloride affects several biochemical pathways. It prevents histone 3 citrullination and neutrophil extracellular trap formation . Additionally, it induces the expression of microRNA (miR)-16, which leads to cell cycle arrest .
Result of Action
The action of Cl-amidine hydrochloride results in several molecular and cellular effects. It induces apoptosis in cancer cells . It also causes cell cycle arrest through the induction of miR-16 . In a murine sepsis model, it was found to improve survival .
Action Environment
The action of Cl-amidine hydrochloride can be influenced by environmental factors. For instance, it has been shown to be less hydrophobic when encapsulated in Poly(3-hydroxybutyrate) microspheres, leading to a lower amount of protein adsorption on their surface This could potentially affect its interaction with targets and overall efficacy
Biochemische Analyse
Biochemical Properties
Cl-amidine hydrochloride is an irreversible inhibitor of PADs, with IC50 values of 0.8 μM, 6.2 μM, and 5.9 μM for PAD1, PAD3, and PAD4, respectively . PADs are a group of calcium-dependent enzymes that play critical roles in various biological processes, including gene regulation, cell differentiation, and apoptosis .
Cellular Effects
Cl-amidine hydrochloride has been shown to induce apoptosis in cancer cells . It has also been reported to induce microRNA (miR)-16, leading to cell cycle arrest . In addition, Cl-amidine hydrochloride can prevent histone 3 citrullination and neutrophil extracellular trap formation .
Molecular Mechanism
The molecular mechanism of Cl-amidine hydrochloride involves its binding to PADs, leading to their irreversible inhibition . By inhibiting this process, Cl-amidine hydrochloride can affect various cellular functions, including gene expression and cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, Cl-amidine hydrochloride has been shown to have a sustained effect over time . There was a burst release of 50% Cl-amidine in the first 24 hours and a zero-order release from that point up to 16 days, at which time point 93% of the drug had been released .
Dosage Effects in Animal Models
In animal models, Cl-amidine hydrochloride has been shown to improve survival in a murine sepsis model . It also decreases the citrulline content in serum and joints and reduces the development of IgG autoantibodies in a mouse model of collagen-induced arthritis in a dose-dependent manner .
Metabolic Pathways
Given its role as a PAD inhibitor, it likely interacts with metabolic pathways involving protein arginine methylation .
Transport and Distribution
Its ability to inhibit PADs suggests that it can permeate cell membranes and interact with intracellular proteins .
Subcellular Localization
Given its role as a PAD inhibitor, it is likely to be found wherever PAD enzymes are localized, which includes the cytoplasm and nucleus .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Cl-Amidinhydrochlorid beinhaltet typischerweise die Reaktion eines halogenierten Amidins mit Salzsäure. Eine gängige Methode beinhaltet die Verwendung von Ethylpolyphosphatester (PPE), um die Cyclodehydratisierung von N-Aryl-N'-Acylalkylendiaminen zu fördern . Diese Methode ist effizient und liefert in kurzer Reaktionszeit hohe Mengen des gewünschten Produkts.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet oft die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Einkapselung von Cl-Amidin in Poly(3-Hydroxybutyrat)-Mikrokugeln wurde für Anwendungen zur kontrollierten Freisetzung untersucht .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cl-Amidinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Halogenierte Reagenzien und Katalysatoren wie Palladium auf Kohlenstoff werden häufig eingesetzt.
Hauptprodukte: Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate liefern, während Substitutionsreaktionen eine Reihe von substituierten Amidin liefern können .
Vergleich Mit ähnlichen Verbindungen
D-Cl-amidine hydrochloride: A stereoisomer of Cl-amidine hydrochloride with similar inhibitory effects on PAD enzymes.
Cl-amidine TFA: A trifluoroacetic acid salt form of Cl-amidine with comparable biological activity.
Uniqueness: Cl-amidine hydrochloride is unique due to its high potency and selectivity for PAD enzymes, as well as its ability to induce apoptosis and regulate gene expression through microRNA-16 . Its encapsulation in poly(3-hydroxybutyrate) microspheres for controlled release further enhances its therapeutic potential .
Eigenschaften
IUPAC Name |
N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2.ClH/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFMEGSAOZAJIV-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-26-8 | |
| Record name | Benzamide, N-[(1S)-1-(aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-5-(2-chloroethanimidamido)-2-(phenylformamido)pentanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cl-amidine hydrochloride interact with its target and what are the downstream effects on cardiac fibrosis?
A1: Cl-amidine hydrochloride acts as an inhibitor of peptidyl arginine deiminases (PADs). While the specific PAD targeted in the study is not explicitly mentioned, the research demonstrates that inhibiting PAD activity with Cl-amidine hydrochloride leads to several downstream effects that mitigate cardiac fibrosis:
- Reduced Fibrosis: Cl-amidine treatment significantly reduced the amount of fibrosis in the heart tissue of mice subjected to angiotensin II-induced cardiac hypertrophy. []
- Improved Cardiac Function: The treatment led to a decrease in the heart/body ratio and left ventricular posterior wall diastole, indicating improved heart function. []
- Normalization of Protein Expression: Proteomics analysis revealed that Cl-amidine treatment helped normalize the expression of proteins involved in fibrosis (e.g., periostin), cytoskeleton organization (e.g., transgelin), and remodeling (e.g., myosin light chain, carbonic anhydrase). []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


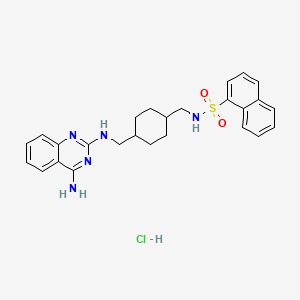

![4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine](/img/structure/B606634.png)
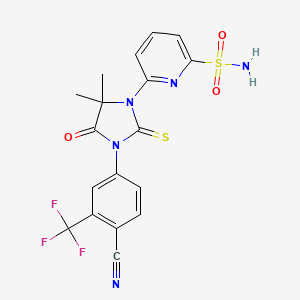
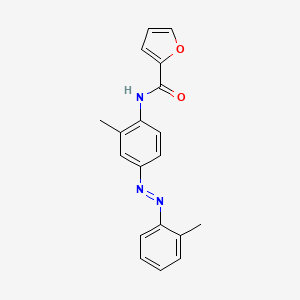
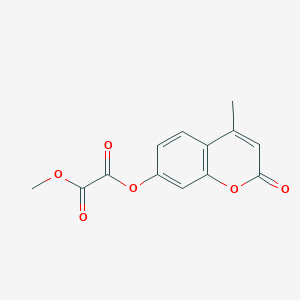
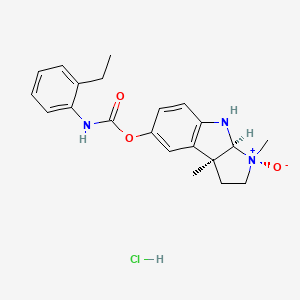

![6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride](/img/structure/B606648.png)
